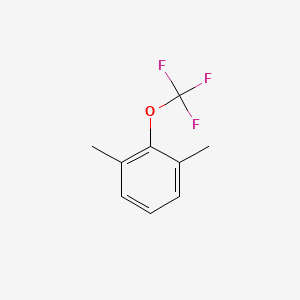

1,3-Dimethyl-2-(trifluoromethoxy)benzene

描述

1,3-Dimethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two methyl groups and a trifluoromethoxy group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 1,3-dimethylbenzene with trifluoromethoxy reagents under specific conditions. For example, the use of trifluoromethyl ethers in the presence of a suitable catalyst can facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product.

化学反应分析

Types of Reactions

1,3-Dimethyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy group can influence the reactivity of the benzene ring.

Oxidation and Reduction: The methyl groups can be oxidized to form corresponding carboxylic acids or reduced to form other derivatives.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

1,3-Dimethyl-2-(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Pharmaceutical Research: It can be used in the synthesis of potential drug candidates due to its ability to interact with biological targets.

作用机制

The mechanism by which 1,3-Dimethyl-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of specific products in chemical reactions .

相似化合物的比较

Similar Compounds

1,3-Dimethylbenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

1,3-Dimethyl-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position, leading to variations in chemical behavior.

Uniqueness

1,3-Dimethyl-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it valuable in certain synthetic applications where these properties are advantageous.

生物活性

1,3-Dimethyl-2-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted aromatic compound, has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group (-O-CF₃) attached to a dimethyl-substituted benzene ring. The presence of the trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its lipophilicity and stability.

Biological Activity Overview

Research indicates that compounds with trifluoromethoxy groups exhibit a range of biological activities, including:

- Antimicrobial Effects : Trifluoromethoxy compounds have shown promising antimicrobial properties against various pathogens.

- Anticancer Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : The presence of the trifluoromethoxy group can enhance the inhibition of specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The trifluoromethoxy group can interact with enzyme active sites, altering their function. For instance, it may inhibit enzymes involved in cell signaling pathways linked to cancer progression.

- Cell Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, allowing for greater bioavailability and efficacy in targeting intracellular processes.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the potential of trifluoromethoxy-substituted compounds in cancer therapy. The research demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .

Antimicrobial Activity

Another significant study focused on the antimicrobial properties of trifluoromethoxy compounds. The results indicated that this compound exhibited effective antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Moderate to High | Induction of apoptosis |

| Antimicrobial | Moderate | Disruption of cell wall |

| Enzyme Inhibition | High | Competitive inhibition |

Table 2: Comparison with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| 1,3-Dimethylbenzene | Low | Low | Moderate |

| 2-(Trifluoromethoxy)toluene | High | Moderate | High |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dimethyl-2-(trifluoromethoxy)benzene, and what reaction conditions optimize yield?

The synthesis typically involves electrophilic aromatic substitution and functional group introduction. A common approach includes:

- Step 1 : Nitration or halogenation of a pre-substituted benzene ring. For example, nitration of 3-(trifluoromethoxy)toluene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups while preserving the trifluoromethoxy substituent .

- Step 2 : Methylation via Friedel-Crafts alkylation using methyl chloride and AlCl₃, ensuring regioselectivity by leveraging steric and electronic effects of the trifluoromethoxy group .

- Key Conditions : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates, and maintain temperatures below 10°C to minimize side reactions. Yields >75% are achievable with rigorous purification (column chromatography or recrystallization) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying the trifluoromethoxy group (δ ~58–62 ppm). ¹H NMR resolves methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₈F₃O: 192.06 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of methyl and trifluoromethoxy groups on ring planarity .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic and steric properties in substitution reactions?

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group (EWG) due to its inductive (-I) effect, which:

- Deactivates the benzene ring, directing electrophiles to meta/para positions relative to substituents.

- Enhances stability of intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions) by stabilizing negative charges .

- Steric effects : The bulk of -OCF₃ and methyl groups can hinder reactions at adjacent positions, favoring regioselective outcomes. Comparative studies with -OCH₃ analogs show reduced reactivity due to -OCF₃’s larger van der Waals radius .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may destabilize intermediates. Kinetic studies in varying solvents (e.g., THF vs. DCM) can identify optimal conditions .

- Catalyst loading : Palladium catalysts (e.g., Pd/C) in hydrogenation reactions require precise control (1–5 mol%) to avoid over-reduction. Titration experiments under inert atmospheres are recommended .

- Byproduct analysis : Use LC-MS or GC-MS to detect trace impurities (e.g., dehalogenated products) that reduce yields .

Q. How can computational modeling predict biological activity for this compound?

- Docking Studies : The trifluoromethoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic stability .

- QSAR Models : Correlate substituent positions with antimicrobial activity. For example, methyl groups at positions 1 and 3 may sterically block binding to bacterial targets, while -OCF₃ enhances target affinity .

Q. Methodological Challenges and Solutions

Q. How to optimize regioselectivity in further functionalization of this compound?

- Directing Groups : Introduce temporary directing groups (e.g., -B(OH)₂ via Suzuki coupling) to override -OCF₃’s meta-directing effects .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves selectivity in halogenation reactions .

Q. What are the environmental and safety considerations for handling this compound?

- Toxicity : Fluorinated aromatics may release HF under hydrolysis. Use PPE and conduct reactions in fume hoods .

- Waste Disposal : Neutralize acidic byproducts with CaCO₃ before disposal. LC-MS monitoring ensures no persistent fluorinated pollutants are released .

属性

IUPAC Name |

1,3-dimethyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSOTJCAFGULDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。